4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl
Overview
Description
4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is a polychlorinated biphenyl derivativeThis compound is known for its environmental persistence and potential toxic effects, particularly on the liver and endocrine system .
Mechanism of Action
Target of Action
Similar compounds have been known to bind to the xre promoter region of genes .
Biochemical Pathways
Similar compounds have been known to affect the map kinase signal transduction pathway .
Pharmacokinetics
The compound has a molecular weight of 37687800, a density of 1676g/cm3, and a boiling point of 4213ºC at 760 mmHg . These properties may influence its bioavailability.
Action Environment
Similar compounds have been known to undergo accelerated photo-transformation, which might be inhibited by the scavenging of reactive substances or light attenuation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with polychlorinated biphenyls, their production has been largely discontinued .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl has been used in scientific research to study its toxicological effects, particularly its impact on the liver and endocrine system. It is also used as a reference standard in environmental analysis to monitor and study the presence of polychlorinated biphenyls in the environment .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar toxicological properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its environmental persistence and toxic effects.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Used in similar toxicological studies
Uniqueness
4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is unique due to the presence of the hydroxyl group, which influences its chemical reactivity and biological activity. This hydroxyl group allows for additional reactions, such as nucleophilic substitution, which are not possible with other polychlorinated biphenyls lacking this functional group .
Properties
IUPAC Name |
2,6-dichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-6-3-5(9(16)11(18)10(6)17)4-1-7(14)12(19)8(15)2-4/h1-3,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKBNHYWBSZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166369 | |
Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158076-63-2 | |
Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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